(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
Description
The compound (E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide features a 1,2,4-oxadiazole core substituted with a cinnamoyl-functionalized azetidine ring and an N-methylbenzamide group. The 1,2,4-oxadiazole moiety is renowned for its metabolic stability and versatility in drug design, while the azetidine ring introduces conformational rigidity.
Properties
IUPAC Name |
N-methyl-3-[5-[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-23-21(28)17-9-5-8-16(12-17)20-24-22(29-25-20)18-13-26(14-18)19(27)11-10-15-6-3-2-4-7-15/h2-12,18H,13-14H2,1H3,(H,23,28)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQOSBZKHNQBOW-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in 1,2,4-Oxadiazole Derivatives
Sulfonyl vs. Cinnamoyl Groups
- Compound: 3-(5-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide (CAS 1396767-38-6) Key Difference: Replaces the cinnamoyl group with a sulfonyl moiety.
Trifluoromethyl vs. Azetidine Substituents
- Compound : 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 1092400-82-2)
- Key Difference : Lacks the azetidine and benzamide groups; features a trifluoromethyl (-CF₃) group.
- Impact : The -CF₃ group increases electron-withdrawing effects and metabolic resistance, whereas the azetidine in the target compound may enhance target selectivity via steric effects.
Antimicrobial and Antifungal Agents
- Compound Class : 1,2,4-Oxadiazoles with hydroxy-phenyl substituents (e.g., 9c–9h)
- Activity : Demonstrated efficacy against enteric pathogens.
- Comparison : The target compound’s cinnamoyl-azetidine motif may broaden activity against Gram-positive bacteria or fungi due to increased lipophilicity.
Agricultural Bioactivities
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
Metabolic Stability
Common Pathways for 1,2,4-Oxadiazoles
Unique Steps for Target Compound
- Azetidine Functionalization : Likely involves cinnamoyl chloride coupling to azetidine, followed by oxadiazole ring cyclization.
Q & A
Basic Research Questions
Q. What are optimal synthetic routes for constructing the 1,2,4-oxadiazole core in this compound?
- Methodology : A one-pot approach involving carboxamidation and cyclization reactions (e.g., using nitrile oxides and carboxylic acids) can yield the 1,2,4-oxadiazole ring. Evidence from analogous compounds suggests room-temperature reactions with good yields (e.g., 75–90%) when using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
- Key Considerations : Optimize stoichiometry of reagents (e.g., 1:1.2 molar ratio of nitrile oxide to carboxylic acid) and solvent choice (e.g., DMF or THF) to minimize side products.
Q. How can the purity and structural integrity of the synthesized compound be validated?
- Methodology :
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion) .
- NMR : Analyze 1H/13C spectra to verify azetidine, cinnamoyl, and benzamide moieties. For example, the azetidine ring protons appear as distinct multiplets at δ 3.5–4.0 ppm .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodology :
- Enzyme Inhibition : Test against targets like DPP-4 or kinases using fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-4) .
- Receptor Binding : Screen for serotonin receptor (5-HT) affinity via competitive radioligand assays (e.g., [3H]-GR125743 displacement) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
- Methodology :
- SHELX Refinement : Use SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters for the oxadiazole ring .
- Twinned Data : Apply the Hooft parameter or twin law matrix in SHELXL to address pseudo-merohedral twinning .
Q. What strategies address conflicting bioactivity results across cell lines?
- Methodology :
- Orthogonal Assays : Combine proliferation assays (e.g., MTT) with apoptosis markers (Annexin V/PI) to distinguish cytotoxic vs. cytostatic effects.
- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG400) to improve bioavailability, as low solubility (e.g., <10 µM in PBS) can skew IC50 values .
- Example : A DPP-4 inhibitor analog showed improved activity (IC50 = 50 nM vs. 200 nM) after solubility enhancement .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Methodology :
- Analog Synthesis : Modify the cinnamoyl group (e.g., electron-withdrawing substituents) or benzamide (e.g., N-alkyl vs. N-aryl) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with S1P1 or 5-HT receptors .
Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
